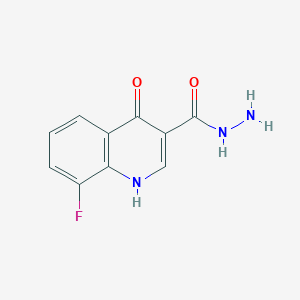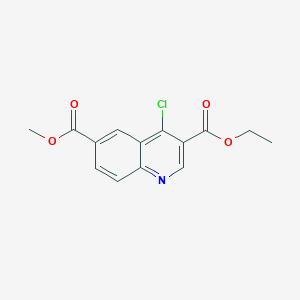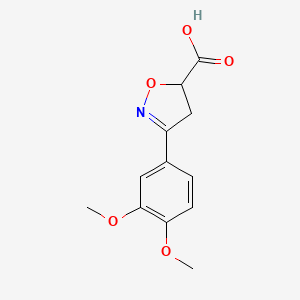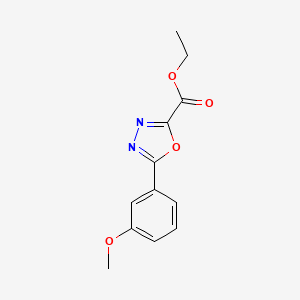![molecular formula C9H6F3N3O2 B3073738 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1018143-96-8](/img/structure/B3073738.png)
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidine derivatives, such as 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, are a large family of N-heterocyclic compounds. They have a significant impact in medicinal chemistry and have attracted a lot of attention in material science due to their significant photophysical properties .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis of PP derivatives has been widely studied, and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A highly efficient and regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines has been reported via a multicomponent reaction .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds and thus, solid-state emitters can be designed by proper structural selection .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is involved in the regioselective synthesis of various derivatives. For example, a study by Drev et al. (2014) explored the synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, indicating the compound's potential in creating a variety of chemically diverse derivatives through selective reactions. This work demonstrates the compound's versatility in organic synthesis, particularly in the regioselective N-alkylation of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, highlighting its utility in the development of novel compounds with potential biological activities Drev et al., 2014.
Photophysical Properties
Research conducted by Stefanello et al. (2022) on the optical properties of trifluoromethylated pyrazolo[1,5-a]pyrimidines, including derivatives similar to the compound , showed interesting absorption and fluorescence characteristics. These compounds absorb in the ultraviolet region and exhibit higher quantum emission fluorescence yields in solution, with moderate emission in the solid state. This suggests potential applications in materials science, particularly in the development of new fluorescent materials for optical devices and sensors Stefanello et al., 2022.
Biological Activity
While specific studies on the biological activities of this compound were not found in the literature, related compounds have been synthesized and evaluated for their biological properties. For instance, Liu et al. (2016) synthesized a derivative and assessed its inhibition on cancer cell proliferation, indicating the potential of this chemical scaffold in medicinal chemistry for developing anticancer agents. This highlights the relevance of such compounds in drug discovery and the need for further research to explore their full therapeutic potential Liu et al., 2016.
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, have been reported as inhibitors of cyclin-dependent kinases (cdks), which are involved in cell proliferation .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines can interact with their targets, such as cdks, to inhibit their activity, thereby affecting cell proliferation .
Biochemical Pathways
Given its potential role as a cdk inhibitor, it may impact cell cycle regulation and proliferation pathways .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid plays a significant role in biochemical reactions, particularly as an antimetabolite in purine biochemical pathways . It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, inhibiting their activity and thus affecting the synthesis of nucleotides. This interaction is crucial for its potential use in cancer therapy, where it can disrupt the proliferation of cancer cells by interfering with DNA synthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce apoptosis in cancer cells by activating the p53 signaling pathway and downregulating anti-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in nucleotide synthesis, leading to reduced cell proliferation and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as dihydrofolate reductase and thymidylate synthase, inhibiting their activity and preventing the synthesis of nucleotides . This inhibition leads to a decrease in DNA synthesis and cell proliferation. Additionally, it can induce changes in gene expression by modulating transcription factors and signaling pathways, further contributing to its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that its antiproliferative effects on cancer cells can persist for several days, with a gradual decrease in efficacy as the compound degrades. This stability and degradation profile are important considerations for its use in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide synthesis . It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, inhibiting their activity and disrupting the synthesis of purine and pyrimidine nucleotides. This disruption leads to changes in metabolic flux and metabolite levels, which can affect cell proliferation and growth.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and molecular weight, which affect its ability to cross cell membranes and accumulate in target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It is primarily localized in the nucleus, where it interacts with enzymes involved in DNA synthesis and repair. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The nuclear localization is essential for its role in inhibiting nucleotide synthesis and inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-4-2-5(8(16)17)15-7(13-4)3-6(14-15)9(10,11)12/h2-3H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLOMZHLNUJZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073655.png)
![6-Isopropyl-3-(3-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073663.png)


![2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid](/img/structure/B3073687.png)
![1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073693.png)
![1-[2-(cyclopentylamino)-2-oxoethyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073699.png)
![1-(2-(Cyclopentylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073710.png)
![3-Cyclopropyl-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073711.png)
![2-Methylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3073723.png)


![2-(3-Cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073736.png)
![3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073748.png)